![molecular formula C20H17N5O3 B216002 6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B216002.png)
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound also inhibits the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several biochemical and physiological effects. In addition to its anti-tumor activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for the development of new anti-cancer drugs. However, the compound's complex structure and limited availability may pose challenges in its synthesis and use in lab experiments.
Zukünftige Richtungen
There are several future directions for research related to 6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of new anti-cancer drugs based on the compound's structure and mechanism of action. Another direction is the exploration of the compound's neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis and use in lab experiments.
Conclusion:
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with several potential scientific research applications. Its potent anti-tumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a valuable tool for the development of new drugs and treatments. Further research is needed to fully understand the compound's mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-(2,5-dimethoxyphenyl)-1-(3-pyridinyl)prop-2-en-1-one with malononitrile and ammonium acetate in the presence of ethanol. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several potential scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to have potent anti-tumor activity in several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
Eigenschaften
Produktname |
6-Amino-3-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
---|---|
Molekularformel |
C20H17N5O3 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
6-amino-3-(2,5-dimethoxyphenyl)-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O3/c1-26-12-5-6-15(27-2)13(8-12)18-17-16(11-4-3-7-23-10-11)14(9-21)19(22)28-20(17)25-24-18/h3-8,10,16H,22H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
BCZZPQVRLDIRNK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.